3-Aminopyrazine-2-carbaldehyde

Übersicht

Beschreibung

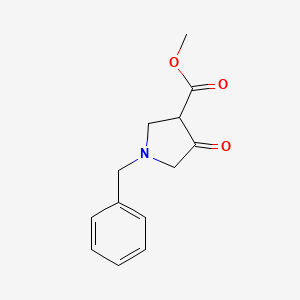

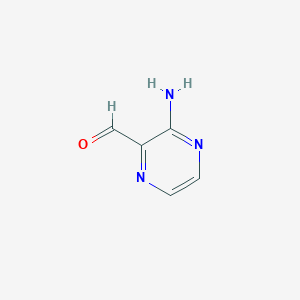

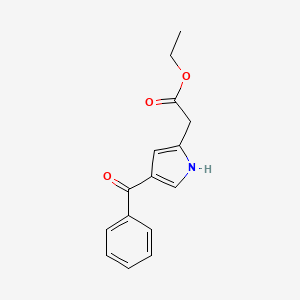

3-Aminopyrazine-2-carbaldehyde is a chemical compound that has been the subject of various studies due to its potential as an intermediate in the synthesis of more complex molecules, such as pteridines and pyrazolo[3,4-b]pyridines. The compound is characterized by the presence of an amino group attached to a pyrazine ring and an aldehyde functional group at the second position of the ring.

Synthesis Analysis

The synthesis of 3-aminopyrazine-2-carbaldehyde has been explored through different methods. One approach involves the oxidation of 2-amino-3-hydroxymethylpyrazine, which successfully yields the desired aldehyde . Another study describes a three-step synthesis of a related compound, 3-aminopyrazine-2-carboxylic acid, starting from pyrazine-2,3-dicarboxylic acid, which involves conversion to an ammonium salt and subsequent Hofmann rearrangement . These methods highlight the versatility in synthesizing aminopyrazine derivatives.

Molecular Structure Analysis

The molecular structure of 3-aminopyrazine-2-carboxylic acid, a closely related compound, has been analyzed and found to display an extensive network of intra- and intermolecular hydrogen bonds, contributing to the stability of the compound. The planar molecules are stacked along a specific axis, indicating pi-pi interactions, which could be relevant for the aldehyde derivative as well .

Chemical Reactions Analysis

3-Aminopyrazine-2-carbaldehyde serves as a precursor for various chemical reactions. It has been used to synthesize 4-unsubstituted pteridines, which are important compounds in medicinal chemistry. The aldehyde can be converted into different derivatives, such as N-acetyl, ethoxycarbonyl, formyl, ethoxalyl, and trifluoroacetyl, which can then be cyclized with ammonia to form pteridine derivatives . Additionally, the compound has been used in Friedländer condensation reactions to create pyrazolo[3,4-b]pyridines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-aminopyrazine-2-carbaldehyde can be inferred from related compounds and their derivatives. For instance, ionization constants and UV, IR, and NMR spectra have been recorded for some derivatives, providing insight into the electronic patterns influencing their reactivity . The compound's reactivity with various catalysts and its ability to form complexes with metals such as VO2+, Pd(II), W(VI), and UO2 2+ have also been characterized, indicating its potential in coordination chemistry .

Wissenschaftliche Forschungsanwendungen

Summary of the Application

3-Aminopyrazine-2-carboxamides, which can be synthesized from 3-Aminopyrazine-2-carbaldehyde, have been studied for their antimicrobial properties. They have been evaluated for their antimycobacterial, antibacterial, and antifungal activities .

Methods of Application or Experimental Procedures

The compounds were synthesized and then evaluated for their antimicrobial activity. The series of N-substituted 3-aminopyrazine-2-carboxamides were subdivided into benzyl, alkyl, and phenyl derivatives based on various substituents on the carboxamidic moiety .

Results or Outcomes

The most active compound against Mycobacterium tuberculosis H37Rv (Mtb) was 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide (MIC = 12.5 µg/mL, 46 µM). Antimycobacterial activity against Mtb and M. kansasii along with antibacterial activity increased among the alkyl derivatives with increasing the length of carbon side chain. Antibacterial activity was observed for phenyl and alkyl derivatives, but not for benzyl derivatives. Antifungal activity was observed in all structural subtypes, mainly against Trichophyton interdigitale and Candida albicans .

2. Synthesis of Coordination Polymer

Summary of the Application

3-Aminopyrazine-2-carboxylate, a derivative of 3-Aminopyrazine-2-carbaldehyde, has been used in the synthesis of a two-dimensional coordination polymer .

Methods of Application or Experimental Procedures

The coordination polymer was synthesized from the solvothermal reaction of zinc (II) salt with 3-aminopyrazine-2-carboxylic acid .

Results or Outcomes

The resulting compound was characterized by single X-ray diffraction, IR spectra, and thermogravimetric analyses .

Safety And Hazards

Eigenschaften

IUPAC Name |

3-aminopyrazine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O/c6-5-4(3-9)7-1-2-8-5/h1-3H,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWUMNLRPYPXBIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)C=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00570874 | |

| Record name | 3-Aminopyrazine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00570874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Aminopyrazine-2-carbaldehyde | |

CAS RN |

32710-14-8 | |

| Record name | 3-Amino-2-pyrazinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32710-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminopyrazine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00570874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![10H-Benzofuro[3,2-b]indole](/img/structure/B1283429.png)